N,N,2-Trimethyl-2H-indazol-3-amine
Description
N,N,2-Trimethyl-2H-indazol-3-amine is a substituted indazole derivative characterized by a methyl group at the 2-position of the indazole ring and a dimethylamino group (-N(CH₃)₂) at the 3-position. Indazoles are nitrogen-containing heterocycles with a bicyclic structure (benzene fused to a pyrazole ring), which are of significant interest in medicinal chemistry due to their diverse biological activities and structural versatility.
Properties
CAS No. |
918903-31-8 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N,N,2-trimethylindazol-3-amine |
InChI |
InChI=1S/C10H13N3/c1-12(2)10-8-6-4-5-7-9(8)11-13(10)3/h4-7H,1-3H3 |
InChI Key |
RQSHGICJDBHLLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-2H-indazol-3-amine typically involves the methylation of 2H-indazole derivatives. One common method includes the reaction of 2H-indazole with methylating agents such as methyl iodide in the presence of a base like sodium hydride. The reaction is carried out under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-2H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of this compound.
Reduction: Reduced forms of the compound with hydrogen addition.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N,2-Trimethyl-2H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-2H-indazol-3-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation. The compound can induce apoptosis in cancer cells by modulating the p53/MDM2 pathway, leading to cell cycle arrest and programmed cell death .
Comparison with Similar Compounds
The structural and functional attributes of N,N,2-Trimethyl-2H-indazol-3-amine can be contextualized by comparing it to related indazole derivatives documented in the literature.
Structural Analogs and Substituent Effects
Table 1: Comparison of this compound with Selected Indazole Derivatives
Key Observations
Electron-withdrawing groups (e.g., -CF₃ in 7-(trifluoromethyl)-1H-indazol-3-amine) increase the acidity of the indazole NH, whereas electron-donating groups (e.g., -CH₃) enhance ring electron density .
Biological Activity :
- While biological data for the target compound are unavailable, analogs with -CF₃ or -Br substituents (e.g., 7-(trifluoromethyl)-1H-indazol-3-amine) are often explored for anticancer or antimicrobial activity due to their enhanced stability and interaction with hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
